Ethyl anthranilate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in ether, alcohol

Soluble in propylene glycol

SOLUBILITY IN 60% ALCOHOL: 1:7; 70% ALC: 1:2

In water, 410 mg/L at 24 °C (est)

Slightly soluble in water; Soluble in propylene glycol and fixed oils

Soluble (in ethanol)

Synonyms

Canonical SMILES

Food Science and Flavoring

Ethyl anthranilate is a widely used flavoring agent, approved by the Food and Drug Administration (FDA) for various food applications. It contributes grape, concord, and berry notes to foods and beverages, commonly found in candies, chewing gum, soft drinks, and alcoholic beverages []. Research focuses on its interaction with other flavoring agents and its impact on the overall sensory perception of food products [].

Repellent and Attractant Properties

Studies explore the repellent properties of ethyl anthranilate against various insects, including mosquitoes, cockroaches, and fruit flies [, ]. This research investigates its potential as a natural and eco-friendly alternative to synthetic repellents. Additionally, some studies suggest its potential as an attractant for specific beetle species [].

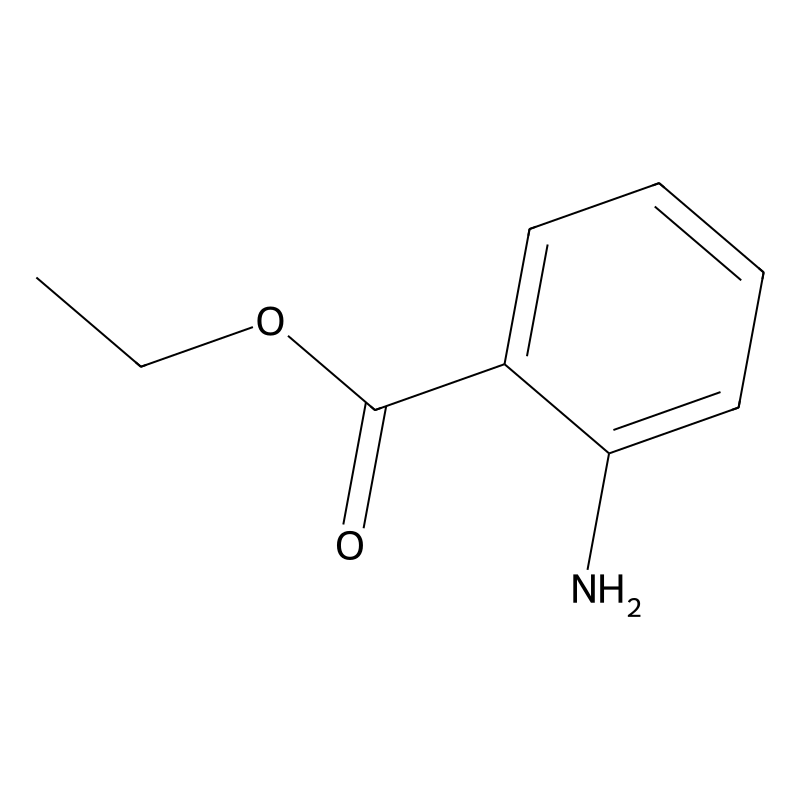

Ethyl anthranilate is an organic compound with the chemical formula . It is a colorless to pale yellow liquid known for its sweet, fruity, grape-like odor, which is milder compared to its methyl ester counterpart. This compound is classified as an ester of anthranilic acid and ethanol, and it has various synonyms including ethyl ortho-aminobenzoate and 2-aminoethylbenzoate . Ethyl anthranilate is widely used in the fragrance industry due to its pleasant aroma and is also recognized for its role in flavoring agents.

Additionally, ethyl anthranilate can react with various electrophiles, leading to the formation of functionalized products that are valuable in synthetic chemistry .

The synthesis of ethyl anthranilate can be accomplished through several methods:

- Esterification: The most common method involves the esterification of anthranilic acid with ethanol in the presence of acid catalysts.

- Reaction with Sodium Hypochlorite: Another method includes reacting sodium hypochlorite with anthranilic acid under controlled conditions .

- Microwave-Assisted Synthesis: Some modern approaches utilize microwave-assisted techniques for faster synthesis and higher yields.

Ethyl anthranilate has a broad range of applications:

- Fragrance Industry: It is extensively used in perfumes and scented products due to its appealing aroma.

- Food Industry: Employed as a flavoring agent in various food products.

- Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activity.

- Agriculture: Sometimes utilized as a natural pesticide due to its insect-repellent properties.

Studies on the interactions of ethyl anthranilate reveal that it can undergo various transformations when exposed to different chemical environments. For instance, its degradation in the atmosphere occurs through reactions with hydroxyl radicals, which significantly affect its persistence and environmental impact . Additionally, research indicates that ethyl anthranilate can interact with other compounds during synthesis processes, leading to diverse product formations.

Similar Compounds: Comparison

Ethyl anthranilate shares structural similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Methyl anthranilate | More intense grape-like odor; less stable than ethyl ester. | |

| Benzyl acetate | Known for its sweet smell; commonly used in perfumes. | |

| Propyl anthranilate | Longer carbon chain; different aroma profile. | |

| Ethyl benzoate | Similar structure but lacks the amino group; used in flavors. |

Ethyl anthranilate stands out due to its unique combination of pleasant aroma and biological activity, making it particularly valuable in both perfumery and food applications. Its reactivity allows for diverse synthetic pathways that are not as prevalent in similar compounds.

Physical Description

Liquid

Colourless to light yellow liquid; Pleasant aroma resembling orange

Color/Form

XLogP3

Boiling Point

268.0 °C

268 °C at 760 mm Hg

Density

d204 1.12

1.1174 at 20 °C/4 °C

1.115-1.120

LogP

2.57

log Kow = 2.57

Odor

FAINT ORANGE-FLOWERS ODOR

Melting Point

13.0 °C

Mp 13 °

13 °C

13°C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 260 of 309 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 49 of 309 companies with hazard statement code(s):;

H315 (95.92%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

BY ESTERIFICATION OF ANTHRANILIC ACID WITH ETHANOL IN PRESENCE OF ACID CATALYSTS; BY REACTING SODIUM HYPOCHLORITE WITH AN ALKALINE ALCOHOLIC SOLN OF PHTHALIMIDE.

General Manufacturing Information

REPORTED USES: 5.9 PPM IN NON-ALCOHOLIC BEVERAGES; 7.6 PPM IN ICE CREAM, ICES; 19 PPM IN CANDY; 23 PPM IN BAKED GOODS; 14 PPM IN GELATINS & PUDDINGS; 79 PPM IN CHEWING GUM.

USEFUL IN CONCORD GRAPE WINE FLAVORS, MANDARIN.

FEMA NUMBER 2421

Storage Conditions

Dates

RIFM fragrance ingredient safety assessment, ethyl anthranilate, CAS registry number 87-25-2

A M Api, D Belsito, S Bhatia, M Bruze, P Calow, M L Dagli, W Dekant, A D Fryer, L Kromidas, S La Cava, J F Lalko, A Lapczynski, D C Liebler, Y Miyachi, V T Politano, G Ritacco, D Salvito, J Shen, T W Schultz, I G Sipes, B Wall, D K WilcoxPMID: 25818467 DOI: 10.1016/j.fct.2015.03.017

Abstract

Safe chemical repellents to prevent the spread of invasive ants

Siqi Chen, Hongyu Chen, Yijuan XuPMID: 30141233 DOI: 10.1002/ps.5184

Abstract

The red imported fire ant, Solenopsis invicta, is one of the most dangerous invasive species in the world. Fire ants can spread by hiding among plant material and soil that are transported from infested areas in vehicles and vessels. Therefore, efficient repellents may be used to prevent fire ants from infesting transported goods. Although some fire ant repellants have been identified, novel, cost-effective and environmentally friendly materials for fire ant control are still needed. Recent studies with other model insects have suggested readily available, non-toxic alternatives (e.g., anthranilates) to commercial repellents.We measured the repellent effects of the food additives ethyl anthranilate and butyl anthranilate against nesting by fire ant workers, and the results demonstrated that extremely low concentrations of these compounds can prevent fire ant nesting in pots. The tested compounds remained active at concentrations < 100 µL/L, which is many times lower than the minimum active concentration of any other proposed compound, including the established insect repellent N,N-diethyl-3-methylbenzamide (DEET).

These inexpensive chemicals are safely used by the food and cosmetics industries, and their high efficiency differentiates them as the most promising chemicals for use in preventing the spread of fire ants; thus, these chemicals should be evaluated for further potential applications. © 2018 Society of Chemical Industry.

Toxicity and repellency of two anthranilates against Aedes albopictus Skuse (Diptera: Culicidae)

Ruizhen Zhao, Rulin Wang, Lianshun Zheng, Yating Zhou, Lizhi Wang, Fei Zhao, Babar Hassan, Yijuan XuPMID: 31521623 DOI: 10.1016/j.actatropica.2019.105171

Abstract

The ability of Aedes albopictus Skuse to transmit several pathogens to humans makes it a very important mosquito with public health significance. Ecofriendly products as alternatives to synthetic chemicals for the control of mosquito vectors are needed. Therefore, the larvicidal and repellent effects of two nontoxic chemicals, butyl anthranilate (BA) and ethyl anthranilate (EA), at different concentrations were compared in A. albopictus. The repellency persistence of BA and three commercial mosquito repellent products (Liushen repellent spray, DKB Korean, Raid repellent spray) against A. albopictus was compared. The results showed that 0.1% concentrations of BA and EA solutions were highly toxic to A. albopictus larvae, and the mortality rate was >90% after 4 h of treatment. We found that BA was more repellent than EA, and at 0.1% BA and 1% EA, and the repellency rates were 53.62% and 38.47%, respectively. Overall, 5% BA presented a significantly longer repellency time than the three commercial repellent products against female A. albopictus. These results indicate that BA has significant larvicidal and repellent effects and can be exploited further for the development of ecofriendly alternatives to existing toxic chemicals currently used for mosquito control.Exploration of toxicological impacts following acute and sub-chronic exposure to ethyl anthranilate-loaded mosquito repellent patch

Johirul Islam, Kamaruz Zaman, Srijita Chakrabarti, Pronobesh ChattopadhyayPMID: 29969653 DOI: 10.1016/j.yrtph.2018.06.020

Abstract

In the recent years, growing concern about the potential toxicity of synthetic repellents has led to the development of environmentally safe non-toxic insect control methods. Present investigation explores the toxicological impacts of ethyl anthranilate-loaded mosquito repellent patch (EAMRP) on respiratory system following acute and sub-chronic inhalation exposure in Wistar rats. Lungs parameters such as enhanced pause, tidal volume, respiration rate, inspiration time, and expiration time were determined using whole body plethysmograph. X-ray, scanning electron microscopy and histology were utilized to study the morphology and microscopical architecture of lungs. Hematological and serum biochemical markers were estimated. Cytokines such as IL-1β, IL-2, and IL-12 were also estimated in bronchoalveolar lavage fluid using ELISA kits. Finally, acute oral and dermal toxicity studies were carried out to study the accidental or intentional poisoning due to the ingestion and skin contact of EAMRP, respectively. The findings demonstrate that inhalation exposure to EAMRP did not pose any significant dose related toxicity in above mentioned experiments. Further, no appreciable toxicity was observed in both acute oral and dermal exposure. Thus, these results revealed the non toxic nature of EAMRP in preclinical studies. Hence, EAMRP can be used successfully as an alternative to existing synthetic repellents without any potential health hazards.Protection against mosquito vectors Aedes aegypti, Anopheles stephensi and Culex quinquefasciatus using a novel insect repellent, ethyl anthranilate

Johirul Islam, Kamaruz Zaman, Varun Tyagi, Sanjukta Duarah, Sunil Dhiman, Pronobesh ChattopadhyayPMID: 28666890 DOI: 10.1016/j.actatropica.2017.06.024

Abstract

Growing concern on the application of synthetic mosquito repellents in the recent years has instigated the identification and development of better alternatives to control different mosquito-borne diseases. In view of above, present investigation evaluates the repellent activity of ethyl anthranilate (EA), a non-toxic, FDA approved volatile food additive against three known mosquito vectors namely, Aedes aegypti, Anopheles stephensi and Culex quinquefasciatus under laboratory conditions following standard protocols. Three concentration levels (2%, 5% and 10% w/v) of EA were tested against all the three selected mosquito species employing K & D module and arm-in-cage method to determine the effective dose (ED) and complete protection time (CPT), respectively. The repellent activity of EA was further investigated by modified arm-in-cage method to determine the protection over extended spatial ranges against all mosquito species. All behavioural situations were compared with the well-documented repellent N,N-diethylphenyl acetamide (DEPA) as a positive control. The findings demonstrated that EA exhibited significant repellent activity against all the three mosquitoes species. The ED

values of EA, against Aedes aegypti, Anopheles stephensi and Culex quinquefasciatus were found to be 0.96%, 5.4% and 3.6% w/v, respectively. At the concentration of 10% w/v, it provided CPTs of 60, 60 and 30min, respectively, against Aedes aegypti, Anopheles stephensi and Culex quinquefasciatus mosquitoes. Again in spatial repellency evaluation, EA was found to be extremely effective in repelling all the three tested species of mosquitoes. Ethyl anthranilate provided comparable results to standard repellent DEPA during the study. Results have concluded that the currently evaluated chemical, EA has potential repellent activity against some well established mosquito vectors. The study emphasizes that repellent activity of EA could be exploited for developing effective, eco-friendly, acceptable and safer alternative to the existing harmful repellents for personal protection against different hematophagous mosquito species.

Exploration of ethyl anthranilate-loaded monolithic matrix-type prophylactic polymeric patch

Johirul Islam, Kamaruz Zaman, Srijita Chakrabarti, Nilutpal Sharma Bora, Manash Pratim Pathak, Santa Mandal, Julfikar Ali Junejo, Pronobesh ChattopadhyayPMID: 28987374 DOI: 10.1016/j.jfda.2016.11.002